molecular formula C5H3BrCl2FN B3034358 3-Bromo-4-chloro-5-fluoropyridine hydrochloride CAS No. 1613192-96-3

3-Bromo-4-chloro-5-fluoropyridine hydrochloride

Cat. No.: B3034358
CAS No.: 1613192-96-3
M. Wt: 246.89
InChI Key: QNXOIVJNEKSECA-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-5-fluoropyridine hydrochloride (3BCF-HCl) is a chemical compound used in a variety of scientific applications. It is a white, crystalline solid with a molecular weight of 190.5 g/mol. 3BCF-HCl is a versatile compound and can be used in a variety of laboratory experiments and applications. It is also used in the synthesis of a variety of compounds and drugs.

Scientific Research Applications

Halogen-rich Intermediate for Synthesis

  • The compound serves as a valuable halogen-rich intermediate for the synthesis of pentasubstituted pyridines. Using halogen dance reactions, researchers have demonstrated simple syntheses of halopyridines, which are crucial for further chemical manipulations in medicinal chemistry. This process enables the generation of a variety of pentasubstituted pyridines with desired functionalities, paving the way for the development of novel chemical entities (Wu et al., 2022).

Solvent Effects on Molecular Parameters

  • A study on the solvent effects on similar halopyridines revealed that molecular parameters like structure and energy levels are influenced by solvent polarity. This has implications for the reactivity and stability of halopyridines in various chemical environments, providing insights into their potential applications in different solvent media. Such understanding is crucial for optimizing reaction conditions in synthetic chemistry, especially when halopyridines are used as intermediates or reactants (Bilkan, 2018).

Radiofluorination and Palladium-Catalyzed Amination

  • In the context of radiopharmaceutical synthesis, 2-bromo-5-fluoropyridine, a closely related compound, has been used as a precursor for radiofluorination followed by palladium-catalyzed amination. This approach yielded 2-amino-5-[18F]fluoropyridines in significant yields, demonstrating the potential of halopyridines in the development of radiolabeled compounds for medical imaging and diagnostic purposes. This application underscores the importance of halopyridines in the synthesis of novel radiotracers (Pauton et al., 2019).

Novel Synthesis Approaches

  • Research on halopyridines has also led to novel synthesis methodologies, such as the 1,3-dipolar cycloaddition of alkynes to azides in ionic liquids, yielding 1,4,5-trisubstituted [1,2,3]-triazoles. This method highlights the versatility of halopyridines as reactants in cycloaddition reactions, contributing to the diversity of synthetic routes available for the construction of complex heterocyclic structures, which are often found in pharmaceutical agents (Zhong & Guo, 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Properties

IUPAC Name

3-bromo-4-chloro-5-fluoropyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClFN.ClH/c6-3-1-9-2-4(8)5(3)7;/h1-2H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXOIVJNEKSECA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)Cl)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrCl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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